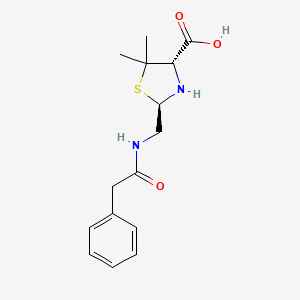
Benzylpenilloic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylpenilloic acid is a thiazolidinemonocarboxylic acid resulting from nucleophilic cleavage of the beta-lactam ring of benzylpenicillin. It has a role as an epitope. It derives from a benzylpenicillin.
科学的研究の応用
Immunological Studies
Benzylpenilloic acid analogs have been used to study immunological reactions. For example, in a study by Ueno et al. (1984), D-benzylpenilloic acid analogs were synthesized to evoke passive cutaneous anaphylactic reactions in rats, highlighting its role in immunogenicity research (Ueno, Nishikawa, Suzuki, & Muranaka, 1984).
Penicillin Allergy Testing
Benzylpenilloic acid is relevant in the study of penicillin allergies. A research by Mendelson et al. (1984) involved skin testing with benzylpenilloate, a component of benzylpenilloic acid, to evaluate penicillin allergies in children and adolescents (Mendelson, Ressler, Rosen, & Selcow, 1984).
Antibiotic Binding and Resistance Studies
In a study by Lawrence et al. (1971), benzylpenilloic acid did not prevent the binding of 14C-benzylpenicillin to Bacillus cultures, providing insights into antibiotic binding mechanisms (Lawrence, Rogolsky, & Hanh, 1971).
Microbial Utilization of Penicillin
Johnsen (1977) reported on a strain of Pseudomonas fluorescens that uses benzylpenicillin as a carbon, nitrogen, and energy source. In this process, derivatives like benzylpenilloic acid are formed, indicating its role in microbial metabolism (Johnsen, 1977).
Antibiotic Degradation Studies
Phillips, Power, and Robinson (1973) studied the degradation of benzylpenicillin under γ-irradiation, where benzylpenilloic acid was identified as a degradation product. This highlights its importance in understanding antibiotic stability (Phillips, Power, & Robinson, 1973).
Enzymatic Deacylation Research
Pruess and Johnson (1965) examined the enzymatic deacylation of benzylpenicillin, where benzylpenilloic acid was one of the slower-reacting products. This study contributes to understanding enzyme interactions with penicillin derivatives (Pruess & Johnson, 1965).
Penicillin Derivative Structural Analysis
Herak et al. (1979) conducted a study on the isomerization of N-acyl benzylpenilloic acids, contributing to the field of organic chemistry and structural analysis of penicillin derivatives (Herak, Kovačević, Lukić, & Gaspert, 1979).
Allergy Diagnosis
Fernández et al. (2013) used benzylpenilloate in skin tests for diagnosing allergies to penicillin, demonstrating its application in clinical diagnostics (Fernández, Torres, Campos, Arribas-Poves, & Blanca, 2013).
Molecular Mass Spectrometry
Ohki, Nakamura, Nagaki, and Kinoshita (1992) explored the isomerization and degradation of benzylpenicillin, identifying benzylpenilloic acid as a degradation product. This study is significant for analytical chemistry, particularly in mass spectrometry (Ohki, Nakamura, Nagaki, & Kinoshita, 1992).
特性
CAS番号 |
73184-06-2 |
|---|---|
製品名 |
Benzylpenilloic acid |
分子式 |
C₁₅H₂₀N₂O₃S |
分子量 |
308.4 |
IUPAC名 |
(2R,4S)-5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)/t12-,13+/m1/s1 |
SMILES |
CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C |
同義語 |
(2R,4S)-5,5-Dimethyl-2-[[(2-phenylacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



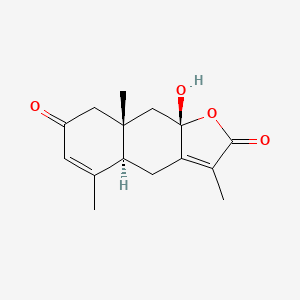
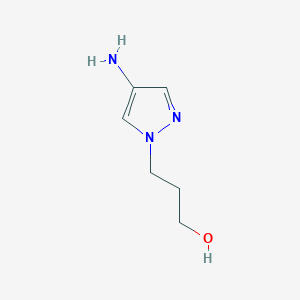

![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)
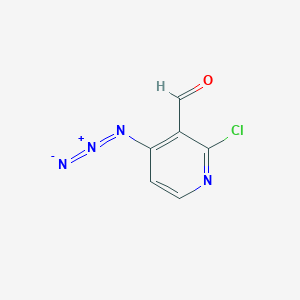
![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
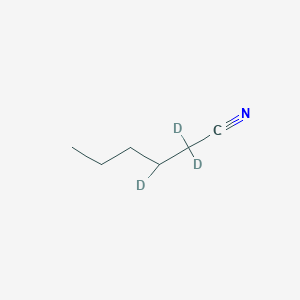
![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)